

p53 Activator 8: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: p53 Activator 8

Cat. No.: B12369200

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Introduction

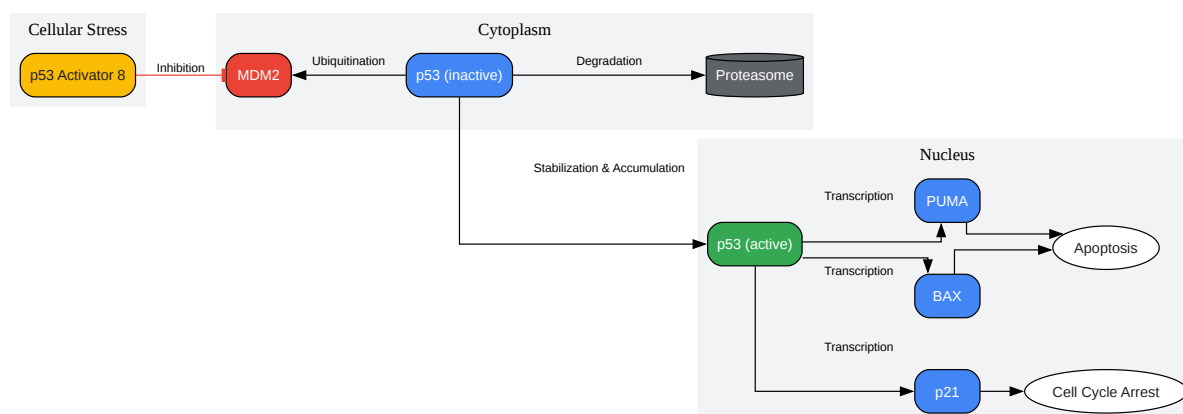
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in maintaining cellular and genetic stability.^{[1][2]} In response to cellular stress, such as DNA damage, oncogene activation, or hypoxia, p53 is activated and can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.^{[2][3][4]} In a significant portion of human cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene or through overexpression of its negative regulators, MDM2 and MDMX.

p53 Activator 8 is a potent and selective small molecule activator of the p53 pathway. It functions by disrupting the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. Under normal physiological conditions, MDM2 targets p53 for proteasomal degradation, maintaining it at low intracellular levels. By inhibiting the p53-MDM2 interaction, **p53 Activator 8** leads to the stabilization and accumulation of p53 protein, subsequently activating downstream signaling pathways that result in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.

These application notes provide detailed protocols for the use of **p53 Activator 8** in cell culture, including methods for assessing its biological activity through Western blotting and apoptosis assays.

Mechanism of Action

p53 Activator 8 binds to the p53-binding pocket of MDM2, preventing the ubiquitination and subsequent degradation of p53. The stabilized p53 protein accumulates in the nucleus, where it acts as a transcription factor to upregulate the expression of target genes. Key downstream targets include CDKN1A (encoding p21), a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, and pro-apoptotic proteins such as PUMA and BAX, which initiate the intrinsic apoptotic pathway.



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